
Methyl 5-(benzyloxy)-2-methoxybenzoate
Overview
Description
Biological Activity
Methyl 5-(benzyloxy)-2-methoxybenzoate (CAS No. 52329-04-1) is a compound of increasing interest in biological and pharmacological research. This article provides an overview of its biological activity, including its roles in photostabilization, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H16O4
- Molecular Weight : 272.29 g/mol
- IUPAC Name : Methyl 2-methoxy-5-phenylmethoxybenzoate
- Canonical SMILES : COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Photostabilization
Recent studies have highlighted the role of this compound in photostabilization processes. It has been investigated alongside other compounds like methyl salicylate for its ability to enhance the stability of various materials under UV exposure. This property is particularly relevant in fields such as material science and cosmetics, where UV stability is crucial for product longevity .
Antioxidant Properties
The compound has shown potential antioxidant activity, which is vital for protecting cells from oxidative stress. Antioxidants are essential in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders. The specific mechanisms through which this compound exerts its antioxidant effects are still under investigation, but it is believed to scavenge free radicals effectively .
Neuroprotective Effects
A study examining multi-target-directed ligands (MTDLs) reported that derivatives similar to this compound exhibited neuroprotective effects. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The findings indicated that certain derivatives demonstrated significant inhibition of these enzymes while maintaining low cytotoxicity in neuronal cell lines .
Cytotoxicity Assessment
Research has also focused on assessing the cytotoxicity of this compound using various cell lines, including HepG2 (liver cancer cells) and SH-SY5Y (neuroblastoma cells). The MTT assay results showed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile for potential therapeutic applications .
Summary of Biological Activities
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Methyl 5-(benzyloxy)-2-methoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives with enhanced properties.
- Electrochemical Reactions : Studies have demonstrated its utility in electrochemical reactions, where it can participate in C-C bond cleavage and other transformations under controlled conditions .
Biology
- Biological Activity : This compound has been investigated for its potential biological activities, particularly in cancer research. It has shown promise in inducing apoptosis in cancer cell lines by activating specific apoptotic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, potentially disrupting bacterial membranes or inhibiting essential enzymes.
Medicine
- Drug Development : The compound is explored as a precursor for developing new pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for anticancer drugs and antimicrobial therapies .
- Therapeutic Applications : Ongoing research focuses on its therapeutic effects against various diseases, including infections caused by resistant bacterial strains .
Industry
- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials due to its versatile reactivity.
Case Study 1: Apoptosis Induction
A study demonstrated that this compound significantly increased the expression of apoptosis-related genes while decreasing genes associated with the M phase of the cell cycle in cancer cells. This suggests a targeted mechanism for therapeutic exploitation.
Case Study 2: Antimicrobial Activity
Research indicated that structurally similar compounds to this compound possess notable antimicrobial properties. This opens avenues for exploring its use in treating infections or as part of combination therapies.
Summary of Biological Activities
Comparison with Related Compounds
To elucidate the unique properties of this compound, it can be compared with other similar compounds:
Compound Name | Key Features |
---|---|
Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |
Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |
Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-(benzyloxy)-2-methoxybenzoate, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate core. A common route starts with methyl 2-hydroxy-5-(methoxycarbonyl)benzoate, where the hydroxyl group undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Yield optimization requires strict control of stoichiometry and reaction time to minimize hydrolysis of the methyl ester .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm), benzyloxy (δ 5.0–5.2 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and methoxy/benzyloxy carbons.
- IR Spectroscopy : Detects C=O stretching (~1720 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 316.12 for C₁₇H₁₆O₅) .
Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The benzyloxy group acts as a protective moiety for hydroxyl groups, preventing unwanted oxidation or side reactions. Its electron-donating nature stabilizes adjacent electrophilic centers, facilitating regioselective substitutions at the 5-position. For example, bromoacetylation at this position is enhanced due to directed ortho-metalation effects .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during benzyloxy group introduction?
- Methodological Answer : Competing hydrolysis of the methyl ester can occur under basic conditions. To suppress this:
- Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar).
- Optimize base strength: K₂CO₃ (mild base) minimizes ester degradation compared to NaOH .
- Monitor reaction progress via TLC to terminate before byproduct formation. Contradictions in literature data on optimal temperatures (60°C vs. 80°C) suggest the need for empirical calibration based on substrate batch purity .
Q. How can computational modeling predict the compound’s bioactivity as a kinase inhibitor?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to kinase ATP pockets. The methoxy and benzyloxy groups contribute to hydrophobic interactions, while the ester moiety may hydrogen-bond with catalytic lysine residues. Comparative studies with analogs (e.g., Methyl 5-bromo-2-methoxybenzoate) reveal that bulkier substituents reduce steric clashes in hydrophobic pockets .
Q. What experimental approaches resolve contradictions in reported melting points and solubility data?
- Methodological Answer : Discrepancies in melting points (e.g., 62–64°C vs. 69–70°C) may arise from polymorphic forms or impurities. Techniques include:
- Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
- Recrystallization from different solvents (e.g., ethanol vs. ethyl acetate) to isolate pure forms.
- High-performance liquid chromatography (HPLC) with UV detection to quantify impurities .
Q. Key Research Gaps
- Stability under acidic conditions : Conflicting reports on ester hydrolysis rates require pH-controlled kinetic studies.
- Biological activity : Limited in vivo data necessitate toxicity profiling (e.g., Ames test) and ADMET prediction.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 5-(benzyloxy)-2-methoxybenzoate
- CAS No.: 52329-04-1
- Molecular Formula : C₁₆H₁₆O₄
- Molecular Weight : 272.30 g/mol
- Structure : Features a benzoate backbone with a methoxy group at position 2 and a benzyloxy group at position 5 .
Key Properties :
- Storage : Stable under dry conditions at 2–8°C .
- Synthetic Relevance : Used as an intermediate in organic synthesis, particularly for constructing complex molecules like liquid crystals or metal-organic frameworks (MOFs) .
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
Table 1: Substituent Influence on Benzoate Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) at position 2 in the target compound enhances aromatic ring reactivity toward electrophilic substitution compared to electron-withdrawing groups like nitro or chloro (e.g., Methyl 2-nitrobenzoate in ) .
- Halogenated Derivatives : Bromo or iodo substituents (e.g., ) increase molecular weight and density, with bromo acting as a leaving group in nucleophilic substitution reactions .
Comparison :
- Benzyl Ether Formation : The target compound likely shares synthetic steps with ’s method, where benzyl chloride and potassium carbonate facilitate etherification .
- Yield Challenges : Derivatives with multiple substituents (e.g., bromo, methoxy) may require sequential protection/deprotection steps, lowering overall yields compared to simpler analogs .
Preparation Methods
Esterification of 5-Hydroxy-2-Methoxybenzoic Acid to Methyl 5-Hydroxy-2-Methoxybenzoate
- The starting material, 5-hydroxy-2-methoxybenzoic acid, is subjected to Fischer esterification to form the corresponding methyl ester.
- The reaction is typically carried out by refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid.
- The reaction mixture is stirred overnight under reflux to ensure complete esterification.
Parameter | Details |
---|---|
Reactants | 5-Hydroxy-2-methoxybenzoic acid (1 eq), Methanol (excess) |
Catalyst | Concentrated sulfuric acid (catalytic amount, ~3 mL per 32 mmol acid) |
Temperature | Reflux (~65 °C) |
Time | Overnight (12-16 hours) |
Work-up | Concentration under reduced pressure, extraction with ethyl acetate, washing with saturated NaHCO3 and brine, drying over Na2SO4 |
- Yields typically range from 80% to 90% for similar methyl hydroxy-methoxybenzoates.
- Purity is confirmed by 1H NMR spectroscopy showing characteristic ester methyl signals and aromatic protons.
Benzylation of Methyl 5-Hydroxy-2-Methoxybenzoate to Methyl 5-(Benzyloxy)-2-Methoxybenzoate
- The methyl 5-hydroxy-2-methoxybenzoate is converted to its benzyloxy derivative by nucleophilic substitution using benzyl bromide.
- This reaction typically employs potassium carbonate as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on benzyl bromide.
- The reaction is carried out in acetone under reflux conditions.
Parameter | Details |
---|---|
Reactants | Methyl 5-hydroxy-2-methoxybenzoate (1 eq), Benzyl bromide (1.2-2.25 eq), Potassium carbonate (1.2-2.25 eq) |
Solvent | Acetone |
Temperature | Reflux (~56 °C) |
Time | 10 hours |
Work-up | Filtration to remove salts, washing with acetone, concentration under reduced pressure, purification by precipitation with petrol ether |
- Yields reported for similar compounds (e.g., methyl 4-(benzyloxy)-3,5-dimethoxybenzoate) are around 69%.
- Purification involves repeated washing with non-polar solvents and drying in vacuo.
- Characterization by 1H NMR shows aromatic multiplets from the benzyl group (around 7.2-7.5 ppm) confirming successful benzylation.
Summary Table of Preparation Steps
Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|---|
1. Esterification | 5-Hydroxy-2-methoxybenzoic acid | Methanol, H2SO4 catalyst, reflux overnight | Methyl 5-hydroxy-2-methoxybenzoate | ~80-90 | Typical Fischer esterification |
2. Benzylation | Methyl 5-hydroxy-2-methoxybenzoate | Benzyl bromide, K2CO3, acetone, reflux 10 h | This compound | ~69 | Base-promoted O-alkylation, purification by precipitation |
Detailed Research Findings and Notes
- The esterification step is a classical Fischer esterification, well-documented in literature for hydroxy-substituted benzoic acids, providing high yields and clean products when carefully controlled.
- Benzylation using benzyl bromide and potassium carbonate in acetone is a standard method for protecting phenolic hydroxyl groups via O-benzyl ethers, which are stable under many reaction conditions and can be selectively removed later if needed.
- The reaction times and stoichiometry are critical to maximize yield and minimize side reactions such as over-alkylation or incomplete conversion.
- Purification by repeated washing with non-polar solvents such as petrol ether helps remove excess benzyl bromide and side products.
- Characterization by 1H NMR and other spectroscopic methods confirms the structure and purity of the final compound.
- No direct industrial-scale synthesis methods for this compound were found, but analogous procedures for related methyl benzoates suggest scalability with appropriate optimization.
Additional Considerations
- Alternative protecting groups or bases may be used depending on the substrate sensitivity and downstream reactions.
- Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction times.
- The benzylation step requires careful control of temperature and stoichiometry to avoid by-products.
- Environmental and safety considerations suggest using minimal excess benzyl bromide and proper waste disposal due to its toxicity.
Properties
IUPAC Name |
methyl 2-methoxy-5-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-9-8-13(10-14(15)16(17)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHKXTRVPPFECC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735745 | |
Record name | Methyl 5-(benzyloxy)-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52329-04-1 | |
Record name | Methyl 5-(benzyloxy)-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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